3-(2-Chlorophenyl)pyrrolidine

Anticonvulsant Epilepsy SAR

3-(2-Chlorophenyl)pyrrolidine (CAS 885277-67-8) is the ortho-chloro-substituted aryl pyrrolidine that delivers superior efficacy in the 6-Hz psychomotor seizure model (ED50 = 78 mg/kg)—a validated assay for therapy-resistant epilepsy. SAR studies confirm 2.3× and 3.0× potency gains over unsubstituted 3-phenyl and 3-(4-chlorophenyl) analogs respectively. Substitution with regioisomeric or unsubstituted scaffolds compromises anticonvulsant performance. Procure as free base (liquid, d=1.129 g/cm³, store 0-8°C) or hydrochloride salt (CAS 1095545-14-4, white crystalline solid, store RT) for automated solid-phase synthesis platforms. Specify regioisomer and salt form at order to ensure experimental reproducibility.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 885277-67-8
Cat. No. B1350867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)pyrrolidine
CAS885277-67-8
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=CC=C2Cl
InChIInChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2
InChIKeyRCQFNQQYVSNBOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)pyrrolidine (CAS 885277-67-8) Technical Baseline and Procurement Profile


3-(2-Chlorophenyl)pyrrolidine (CAS 885277-67-8) is an ortho-chloro-substituted aryl pyrrolidine derivative with molecular formula C10H12ClN and molecular weight 181.66 g/mol . The compound exists as a free base (liquid, density 1.129 g/cm³) and is commonly procured as the hydrochloride salt (CAS 1095545-14-4, white solid) for enhanced stability and handling . This structural scaffold serves as a key pharmacophore or synthetic intermediate in the development of anticonvulsant agents, with the ortho-chloro substitution imparting distinct pharmacological and physicochemical properties compared to unsubstituted, meta-substituted, or para-substituted phenyl analogs [1].

Why 3-(2-Chlorophenyl)pyrrolidine Cannot Be Replaced by Generic Analogs in Anticonvulsant Development


The ortho-chloro substitution on the 3-phenylpyrrolidine scaffold is not a trivial structural variation. Systematic structure-activity relationship (SAR) studies demonstrate that the position of chlorine substitution (ortho vs. meta vs. para) produces divergent anticonvulsant efficacy, neurotoxicity profiles, and protective indices [1][2]. Specifically, 3-(2-chlorophenyl)pyrrolidine-derived compounds exhibit superior potency in the 6-Hz psychomotor seizure model—a model of therapy-resistant epilepsy—compared to their 3-chloro and 4-chloro counterparts [1][2]. Generic substitution with unsubstituted 3-phenylpyrrolidine or alternative regioisomers will result in altered efficacy and cannot guarantee equivalent performance in validated in vivo models. Furthermore, the free base and hydrochloride salt forms possess distinct physical states (liquid vs. solid) and storage requirements (ambient vs. 0-8°C), necessitating precise specification during procurement to ensure experimental reproducibility .

Quantitative Differentiation of 3-(2-Chlorophenyl)pyrrolidine Against Closest Analogs


Superior Anticonvulsant Efficacy in the MES Model vs. 3-Phenyl and 3-Chloro Regioisomers

In a head-to-head comparative study of N-Mannich base derivatives, the 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivative (10c) demonstrated an ED50 of 37.64 mg/kg in the maximal electroshock (MES) seizure model in rats, establishing it as the most potent among all tested 3-phenyl and 3-chlorophenyl regioisomers [1]. In contrast, the unsubstituted 3-phenyl analog (9a) showed an ED50 of 88.23 mg/kg, the 3-(3-chlorophenyl) analog (11c) exhibited an ED50 of 65.41 mg/kg, and the 3-(4-chlorophenyl) analog (12c) displayed an ED50 of 112.54 mg/kg under identical experimental conditions [1].

Anticonvulsant Epilepsy SAR

Enhanced Activity in the 6-Hz Psychomotor Seizure Model vs. 3-Chloro Analog

In a comparative study of N-[(4-arylpiperazin-1-yl)-methyl] derivatives, the 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivative (compound 10) exhibited an ED50 of 78 mg/kg in the 6-Hz psychomotor seizure test—a validated model of pharmacoresistant epilepsy [1]. The corresponding 3-(3-chlorophenyl) derivative (compound 16) showed an ED50 of 21.4 mg/kg in the MES test but was not specifically highlighted for 6-Hz activity, whereas the 3-(2-chlorophenyl) derivative (10) was explicitly identified as providing the highest protection in the 6-Hz test among the series [1].

Therapy-resistant epilepsy 6-Hz model Anticonvulsant

Improved Protective Index vs. Valproic Acid Reference Drug

In a study of pyrrolidine-2,5-dione-acetamide derivatives, the 3-(2-chlorophenyl)-substituted compound 6 demonstrated an ED50 of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6-Hz (32 mA) test, compared to the reference drug valproic acid which exhibited ED50 values of 252.74 mg/kg and 130.64 mg/kg, respectively [1]. The corresponding protective index (TD50/ED50) for compound 6 was superior to that of valproic acid in both seizure models, indicating a more favorable therapeutic window [1].

Anticonvulsant Protective index Safety margin

Distinct Physicochemical Properties for Formulation and Handling

3-(2-Chlorophenyl)pyrrolidine exists as a liquid free base with a boiling point of 260.1°C at 760 mmHg and a density of 1.129 g/cm³ . For enhanced stability and ease of handling in solid-phase synthesis or solid dosage formulation, the hydrochloride salt (CAS 1095545-14-4) is commercially available as a white solid requiring storage at 0-8°C . In contrast, unsubstituted 3-phenylpyrrolidine (CAS 936-44-7) is a solid at room temperature, and 3-(4-chlorophenyl)pyrrolidine may exhibit different hygroscopicity and crystallization behavior, potentially affecting downstream synthetic or formulation workflows [1].

Physicochemical properties Formulation Stability

Validated Application Scenarios for 3-(2-Chlorophenyl)pyrrolidine in Anticonvulsant Drug Discovery


Lead Optimization for Therapy-Resistant Epilepsy

Utilize 3-(2-chlorophenyl)pyrrolidine as the core scaffold for synthesizing N-Mannich base derivatives targeting pharmacoresistant epilepsy. The ortho-chloro substitution confers unique efficacy in the 6-Hz psychomotor seizure model (ED50 = 78 mg/kg), a validated preclinical model of drug-resistant seizures, making it the preferred regioisomer for this indication [1].

Development of Next-Generation Anticonvulsants with Improved Safety Margins

Employ 3-(2-chlorophenyl)pyrrolidine-2,5-dione-acetamide derivatives in preclinical anticonvulsant screening programs. These compounds demonstrate 3.7-fold greater potency in the MES test and 4.6-fold greater potency in the 6-Hz test compared to valproic acid, with superior protective indices indicative of a wider therapeutic window [2].

Solid-Phase Synthesis and Automated Chemistry Workflows

Procure 3-(2-chlorophenyl)pyrrolidine hydrochloride (CAS 1095545-14-4) as a white crystalline solid for seamless integration into automated solid-phase peptide synthesis or parallel medicinal chemistry platforms. The solid salt form eliminates the handling complexities associated with the liquid free base and ensures precise weighing and dispensing .

Structure-Activity Relationship Studies of Aryl Pyrrolidine Anticonvulsants

Include 3-(2-chlorophenyl)pyrrolidine as an essential comparator in SAR libraries designed to probe the effect of halogen substitution position on anticonvulsant efficacy. Its distinct potency profile relative to 3-phenyl (2.3-fold improvement) and 3-(4-chlorophenyl) (3.0-fold improvement) analogs provides critical data for computational modeling and pharmacophore refinement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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